3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry . The structure of this compound consists of a fused bicyclic ring system with an amino group at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including 3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with aldehydes or ketones . This reaction can be catalyzed by acids or bases and often requires heating to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines typically involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. These methods may include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine-6-carboxylic acids.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit glutamine synthetase, an enzyme involved in nitrogen metabolism . This inhibition can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
Uniqueness
3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to the presence of the amino group at the 3-position, which allows for specific interactions with biological targets and provides opportunities for further functionalization. This distinguishes it from other imidazo[1,2-a]pyridine derivatives that may lack this functional group.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-8(10)12-4-6(9(13)14)2-3-7(12)11-5/h2-4H,10H2,1H3,(H,13,14) |
InChI Key |
XNXNQZZUMFJVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)C(=O)O)N |
Origin of Product |
United States |
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